molecular formula C23H14F2N6O B2464180 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891111-77-6

2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2464180
CAS No.: 891111-77-6
M. Wt: 428.403
InChI Key: SCNWNQOZMXXDJS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H14F2N6O and its molecular weight is 428.403. The purity is usually 95%.
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Properties

IUPAC Name

2,6-difluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N6O/c24-17-5-2-6-18(25)21(17)23(32)27-16-4-1-3-15(13-16)19-7-8-20-28-29-22(31(20)30-19)14-9-11-26-12-10-14/h1-13H,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNWNQOZMXXDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, particularly its antimicrobial and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The structure of the compound includes:

  • Fluorine atoms : Enhancing lipophilicity and biological activity.
  • Triazole and pyridazine rings : Known for their diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance:

  • A series of compounds related to triazole derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL .
  • The specific compound under investigation demonstrated promising activity against Mycobacterium tuberculosis, with IC50 values indicating strong potential for development as an anti-tubercular agent .
Compound Target Pathogen IC50 (μM) MIC (μg/mL)
2,6-Difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamideMycobacterium tuberculosis1.35 - 2.18Not specified
Related Triazole DerivativeStaphylococcus aureusNot specified1 - 8

Anticancer Activity

The anticancer potential of similar compounds has been evaluated through various in vitro studies:

  • Compounds with triazole structures have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as ERK signaling. For instance, one study reported that certain derivatives suppressed cell proliferation in MGC-803 cells significantly .
Compound Cancer Cell Line Effect Observed
Triazole DerivativeMGC-803Induced apoptosis and G2/M phase arrest

Case Studies

  • Anti-Tubercular Activity : A study synthesized a range of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among them, several compounds exhibited IC50 values below 5 μM, highlighting their potential as new anti-tubercular agents .
  • Cytotoxicity Assessment : In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety margin for further development .

The biological activity of the compound can be attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The presence of the triazole ring may facilitate interactions with enzymes involved in DNA replication or repair mechanisms in pathogens.
  • Receptor Modulation : The compound may also act on various receptors implicated in cancer cell proliferation and survival.

Scientific Research Applications

Cancer Therapy

The primary application of JNJ-38877618 is in cancer treatment. By targeting the c-Met pathway:

  • It shows potential in treating cancers such as lung cancer and gastric carcinoma where c-Met is often overexpressed.
  • In preclinical studies, it has demonstrated efficacy in inducing apoptosis in tumor cells that express constitutively active c-Met proteins .

Anti-Tubercular Activity

Recent studies have explored the compound's derivatives for anti-tubercular properties:

  • A series of compounds related to the triazole structure have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM .

Antimicrobial Properties

Research indicates that derivatives of the triazole framework possess broad-spectrum antimicrobial activities:

  • Various triazole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .

Case Study 1: Inhibition of c-Met in Tumor Cells

In a study involving JNJ-38877618, researchers found that the compound effectively inhibited cell proliferation in various cancer cell lines with high c-Met expression. The results indicated a dose-dependent response, highlighting its potential as a targeted therapy for c-Met-driven tumors.

Case Study 2: Anti-Tubercular Activity Assessment

A series of substituted benzamide derivatives were synthesized based on the core structure of JNJ-38877618. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with several showing significant anti-tubercular effects and low cytotoxicity towards human cells.

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